molecular formula C16H10ClNO2S B11320011 N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11320011
M. Wt: 315.8 g/mol
InChI Key: CJTPUUFBGRYMIP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a chemical compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a chlorophenyl group attached to the isothiochromene core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with isothiochromene-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

N-(2-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C16H10ClNO2S

Molecular Weight

315.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H10ClNO2S/c17-12-7-3-4-8-13(12)18-15(19)14-9-10-5-1-2-6-11(10)16(20)21-14/h1-9H,(H,18,19)

InChI Key

CJTPUUFBGRYMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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